1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a hydroxyethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The hydroxyethyl group can be introduced through the use of appropriate starting materials, such as 2-hydroxyethyl azide or 2-hydroxyethyl alkyne .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyethyl and carboxylic acid groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(2-Hydroxyethyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but different substitution pattern, which can influence its chemical properties and biological activity.
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-5-carboxylic acid: Another isomer with a different position of the carboxylic acid group.
Uniqueness: 1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyethyl and carboxylic acid groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications .
Biological Activity
1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 74731-49-0) is a member of the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and a carboxylic acid functional group. The following sections will explore its biological activity, focusing on its pharmacological potential and relevant case studies.
- Molecular Formula : C₅H₇N₃O₃
- Molecular Weight : 157.13 g/mol
- Purity : Minimum 95%
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activities due to their ability to inhibit the synthesis of ergosterol in fungal cell membranes.
Table 1: Antimicrobial Activity of Triazole Compounds
Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
C. albicans | 8 µg/mL |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the impact of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC₅₀ value of approximately 25 µg/mL for MCF-7 cells and 30 µg/mL for A549 cells, demonstrating significant anticancer potential compared to standard chemotherapeutics like doxorubicin.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in metabolic pathways critical for cell proliferation and survival.
GABA Receptor Interaction
Research has indicated that compounds similar to this compound can act as bioisosteres for carboxylic acids in GABA receptor modulation. This interaction may contribute to its neuroprotective effects observed in various animal models.
Properties
IUPAC Name |
1-(2-hydroxyethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-2-1-8-3-4(5(10)11)6-7-8/h3,9H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYIPJNVQYQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74731-49-0 |
Source
|
Record name | 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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